1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride
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Description
1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C18H21Cl2F3N2 and its molecular weight is 393.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, also known as pTFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
pTFMPP acts as a serotonergic releasing agent . It binds to the serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged and enhanced serotonergic signaling .
Biochemical Pathways
The activation of serotonin receptors by pTFMPP triggers a cascade of biochemical reactions. These include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP), which further modulate neuronal excitability, gene expression, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic properties of pTFMPP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . .
Result of Action
The enhanced serotonergic signaling induced by pTFMPP can lead to various molecular and cellular effects. These effects depend on the specific subtype of serotonin receptor that is activated and the specific cell type and neural circuit in which these receptors are expressed .
Biochemical Analysis
Biochemical Properties
The compound 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride plays a role in biochemical reactions, particularly those involving the serotonin system
Cellular Effects
Given its role as a serotonergic releasing agent, it may influence cell function by modulating serotonin levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a serotonergic releasing agent, it likely exerts its effects at the molecular level by interacting with serotonin receptors .
Properties
IUPAC Name |
1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2.2ClH/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;;/h1-9,17,22H,10-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJBXQXTVYGBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.